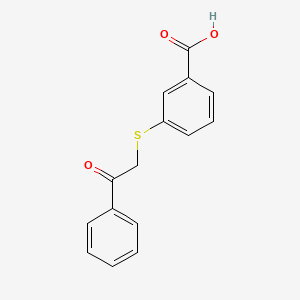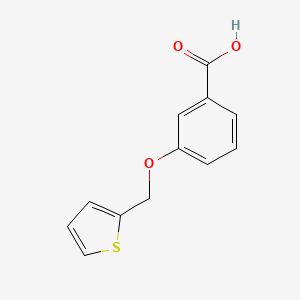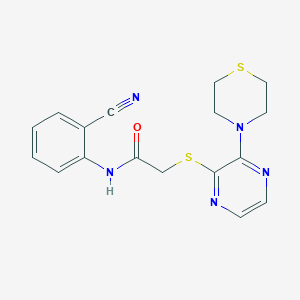
N-(2-cyanophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide, commonly known as CTAP, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. CTAP is a small molecule that has been shown to bind to certain receptors in the brain, making it a useful tool for studying the mechanisms of addiction and pain.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
N-(2-cyanophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide serves as a precursor or plays a pivotal role in the synthesis of heterocyclic compounds. These compounds include thiophenes, thiazoles, pyrazoles, pyridines, pyrimidines, and coumarins, which are synthesized through reactions characterized by regioselective attacks, cyclizations, and condensation reactions. Such synthetic pathways are valuable for the development of novel compounds with potential applications in pharmaceuticals and material science. The synthetic versatility of these compounds, often involving one-pot reactions under mild conditions, significantly contributes to the diversity and efficiency of heterocyclic compound synthesis (Shams et al., 2010).
Antitumor Activity
Several studies have focused on evaluating the antitumor activities of derivatives of N-(2-cyanophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide. These compounds have been screened in vitro for their antiproliferative activity against various cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. Some derivatives demonstrated high inhibitory effects, highlighting their potential as candidates for further investigation in cancer treatment. This area of research leverages the structural features of the compounds to explore their mechanism of action and efficacy against cancer cells, opening avenues for the development of new anticancer agents (Albratty et al., 2017).
Antimicrobial Evaluation
Research has also been conducted on the antimicrobial properties of compounds derived from N-(2-cyanophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide. These studies aim to synthesize new heterocyclic compounds that incorporate sulfamoyl moieties and evaluate their in vitro antibacterial and antifungal activities. Such compounds have shown promising results against a range of microbial species, suggesting their potential as new antimicrobial agents. The exploration of their antimicrobial efficacy helps in identifying novel therapeutics to combat resistant bacterial and fungal strains (Darwish et al., 2014).
Coordination Chemistry and Antioxidant Activity
Studies on pyrazole-acetamide derivatives, including those related to N-(2-cyanophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide, have extended to coordination chemistry, examining the self-assembly processes and antioxidant activity of coordination complexes. These complexes have been characterized and evaluated for their in vitro antioxidant potential using various assays. This research contributes to the understanding of the structural and functional versatility of such compounds in coordination chemistry and their potential antioxidant benefits, which are critical in mitigating oxidative stress-related diseases (Chkirate et al., 2019).
Propriétés
IUPAC Name |
N-(2-cyanophenyl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS2/c18-11-13-3-1-2-4-14(13)21-15(23)12-25-17-16(19-5-6-20-17)22-7-9-24-10-8-22/h1-6H,7-10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJUZZZZVBNERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CN=C2SCC(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2783677.png)
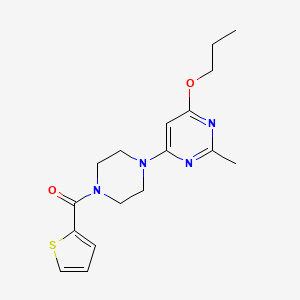
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B2783679.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chlorobenzyl)acetamide](/img/structure/B2783682.png)
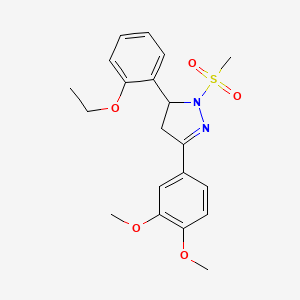

![N-benzyl-2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2783686.png)

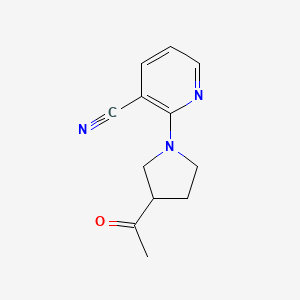
![(E)-ethyl 5-(3-(thiophen-2-yl)acrylamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2783691.png)
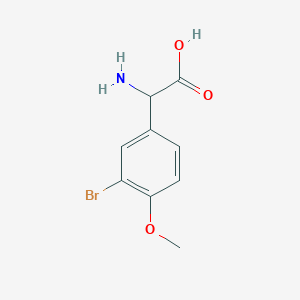
![5,6-dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2783697.png)
